4-{[(4-Methylphenyl)carbonyl](phenylsulfonyl)amino}phenyl 4-methylbenzoate
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Overview
Description
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzenesulfonyl group, a methylbenzamido group, and a phenyl 4-methylbenzoate group, making it a multifunctional molecule with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzoic acid to form the benzenesulfonamide intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or benzamido groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the study of cancer and other diseases.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes and lead to the suppression of tumor growth in cancer cells. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar enzyme inhibitory properties.
4-Methylbenzenesulfonamide: Shares structural similarities but lacks the benzamido and benzoate groups.
N-(benzenesulfonyl)-4-methylbenzenesulfonamide: Contains similar functional groups but differs in overall structure and reactivity
Uniqueness
4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE is unique due to its multifunctional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of benzenesulfonyl, methylbenzamido, and phenyl 4-methylbenzoate groups provides a versatile platform for chemical modifications and applications .
Properties
Molecular Formula |
C28H23NO5S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
[4-[benzenesulfonyl-(4-methylbenzoyl)amino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23NO5S/c1-20-8-12-22(13-9-20)27(30)29(35(32,33)26-6-4-3-5-7-26)24-16-18-25(19-17-24)34-28(31)23-14-10-21(2)11-15-23/h3-19H,1-2H3 |
InChI Key |
DIVLIBZSSRHGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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